molecular formula C13H13NO3 B5600262 1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5600262
M. Wt: 231.25 g/mol
InChI Key: ZGOFJTSJOCTAMY-UHFFFAOYSA-N
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Description

1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08954328 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Silver-Catalyzed Synthesis : An efficient silver triflate-catalyzed tandem hydroamination/hydroarylation cascade is described for generating 1'-allylspiro[indene-1,2'-indolin]-3'-ones, which are structurally related to 1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This novel class of molecules possesses the privileged indene and indolin-3-one scaffold, suggesting possible pharmacological applications (Mothe et al., 2014).

  • Rhodium-Catalyzed Allylation : The rhodium(III)-catalyzed selective C–H allylations of indolines and indoles with 4-vinyl-1,3-dioxolan-2-one at room temperature are described. These transformations provide direct and efficient formation of indolic scaffolds containing an allylic alcohol group (Sharma et al., 2015).

Pharmacological Potential

  • Potential Anticonvulsants : A study synthesized spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and tested them for anticonvulsant activity. These compounds showed the ability to protect mice against electrically and chemically induced seizures, indicating their potential as anticonvulsants (Rajopadhye & Popp, 1988).

  • Sedative–Hypnotic Profile : Isatin derivatives, including dioxolane ketals, were studied for their sedative, hypnotic, and anesthetic effects. The dioxolane ketals were more potent than dioxane ketals for inducing sedative-hypnotic states, suggesting their potential for development into new drugs acting on the central nervous system (Zapata-Sudo et al., 2007).

Other Applications

  • Synthesis of Novel Hydroxamic Acids : A series of 2-oxoindoline-based hydroxamic acids displayed potent cytotoxicity against several cancer cell lines and exhibited good inhibition against histone-H3 and histone-H4 deacetylation. These findings suggest their relevance in cancer research and therapy (Huong et al., 2015).

  • Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of compounds structurally related to this compound, exploring their properties and potential applications in organic chemistry and materials science (Dénès et al., 2014).

Properties

IUPAC Name

1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-7-14-11-6-4-3-5-10(11)13(12(14)15)16-8-9-17-13/h2-6H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFJTSJOCTAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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